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Compound of Interest

Compound Name: (+)-Osbeckic acid

Cat. No.: B12387064

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Osbeckic acid is a naturally occurring dicarboxylic acid first isolated from Tartary
buckwheat (Fagopyrum tataricum). It has garnered attention within the scientific community for
its potential as a vasorelaxant agent. This technical guide provides a comprehensive overview
of the chemical structure and stereochemistry of (+)-Osbeckic acid, presenting key data and
experimental insights relevant to researchers in medicinal chemistry, natural product synthesis,
and drug development.

Chemical Structure

The systematic name for (+)-Osbeckic acid is (2S)-hydroxy-2-(5-carboxy-2-furyl)acetic acid.
Its molecular formula is C7HeOs, and it has a molecular weight of 186.12 g/mol . The structure
consists of a central furan ring substituted with a carboxyl group at the 5-position and a
hydroxyacetic acid moiety at the 2-position.

The presence of a chiral center at the carbon atom of the hydroxyacetic acid substituent gives
rise to stereoisomerism. The "(+)-" designation in its name indicates that it is dextrorotatory,
meaning it rotates plane-polarized light in the clockwise direction. The absolute configuration of
this stereocenter has been determined to be 'S'.
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// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O_furan
[label="0"]; C5 [label="C"]; O1_c5 [label="0", fontcolor="#EA4335"]; O2_c5 [label="OH",
fontcolor="#EA4335"]; C_chiral [label="C"]; H_chiral [label="H"]; OH_chiral [label="OH",
fontcolor="#EA4335"]; C_carboxyl [label="C"]; O1_carboxyl [label="0", fontcolor="#EA4335"];
02_carboxyl [label="OH", fontcolor="#EA4335"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.5!"]; C3 [pos="1.2,-0.5!"]; C4 [pos="0,-1!"];
O_furan [pos="-0.6,-0.5!"]; C5 [pos="-0.6,1!"]; O1_c5 [pos="-0.2,1.8!"]; O2_c5 [pos="-1.4,1.3!"];
C_chiral [pos="2.2,0!"]; H_chiral [pos="2.2,0.8!"]; OH_chiral [pos="2.8,0.5!"]; C_carboxy!
[pos="2.8,-0.8!"]; O1_carboxyl [pos="2.4,-1.6!"]; O2_carboxyl [pos="3.8,-0.8!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O_furan; O _furan-- C1; C1 --C5; C5-- 01 c5
[style=double]; C5 -- O2_c5; C2 -- C_chiral; C_chiral -- H_chiral [style=dashed]; / Wedge bond
C_chiral -- OH_chiral; // Hash bond C_chiral -- C_carboxyl; C_carboxyl -- O1_carboxyl
[style=double]; C_carboxyl -- O2_carboxyl;

/] Stereochemistry label chiral_label [label="(S)", pos="1.9,-0.3!", fontcolor="#34A853"]; }
caption: "Chemical structure of (+)-Osbeckic acid ((2S)-hydroxy-2-(5-carboxy-2-furyl)acetic
acid)."

Stereochemistry

The key stereochemical feature of (+)-Osbeckic acid is the single chiral center at the C2
position of the acetic acid side chain. The absolute configuration has been assigned as 'S’
based on spectroscopic analysis and its positive optical rotation.

Logical Relationship for Stereochemical Assignment:
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Quantitative Data

Currently, there is a lack of publicly available X-ray crystallographic data for (+)-Osbeckic acid.
Therefore, precise bond lengths and angles from experimental crystal structures cannot be
tabulated. The data presented below are derived from spectroscopic analyses as reported in

the primary literature.

Table 1: Spectroscopic Data for (+)-Osbeckic Acid
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Data Type Instrument Key Observations
Dimeric form observed in
Mass Spectrometry ESI-MS/MS o
negative ion mode.
Signals corresponding to furan
ring protons and the methine
1H NMR 500 MHz _
proton of the hydroxyacetic
acid moiety.
Resonances for carboxyl
13C NMR 125 MHz carbons, furan ring carbons,
and the chiral carbon.
) ] ) Positive value, indicating the
Optical Rotation Polarimetry

dextrorotatory nature.

Experimental Protocols

Isolation of (+)-Osbeckic Acid from Tartary Buckwheat

The following is a generalized protocol based on the methodology described by Matsui et al.

(2010) for the isolation of (+)-Osbeckic acid.

Experimental Workflow:
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» Extraction: Tartary buckwheat flour is subjected to hot water extraction.
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Clarification: The aqueous extract is clarified by centrifugation and filtration to remove solid
residues.

Initial Fractionation: The clarified extract is passed through a column packed with a styrene-
divinylbenzene adsorbent resin.

Elution: The column is washed with water, and the desired compounds are subsequently
eluted with ethanol.

Concentration: The ethanolic eluate is concentrated under reduced pressure and then
lyophilized to yield a rutin-free extract.

Purification: The rutin-free extract is further purified by reversed-phase high-performance
liquid chromatography (HPLC) to isolate (+)-Osbeckic acid.

Structure Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectroscopy are
pivotal in determining the connectivity of atoms. 2D NMR techniques such as COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) are employed to establish the complete carbon
and proton framework of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the accurate mass and elemental composition of the molecule. Tandem mass spectrometry
(MS/MS) provides fragmentation patterns that help in confirming the structural components.
In the case of (+)-Osbeckic acid, ESI-MS/MS analysis in negative ion mode has been noted
to show a dimeric form of the molecule.

Conclusion

(+)-Osbeckic acid represents an intriguing natural product with potential therapeutic

applications. Its chemical structure is characterized by a 2S-hydroxy-2-(5-carboxy-2-furyl)acetic

acid framework. While spectroscopic methods have been instrumental in its structural

elucidation and stereochemical assignment, further studies, particularly X-ray crystallography,

would be invaluable for providing a more detailed understanding of its three-dimensional

structure and for facilitating structure-activity relationship studies in the context of drug

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b12387064?utm_src=pdf-body
https://www.benchchem.com/product/b12387064?utm_src=pdf-body
https://www.benchchem.com/product/b12387064?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

development. The development of a total synthesis for (+)-Osbeckic acid would also be a
significant contribution, enabling greater access to this compound for further biological
evaluation.

« To cite this document: BenchChem. [An In-depth Technical Guide to (+)-Osbeckic Acid:
Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12387064#o0sbeckic-acid-chemical-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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